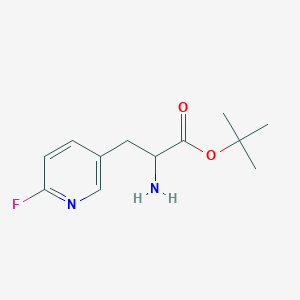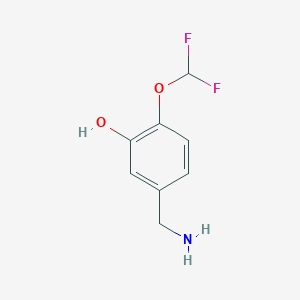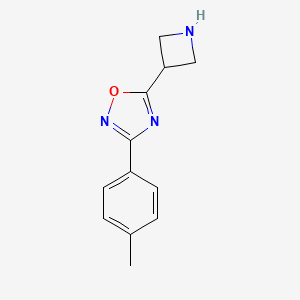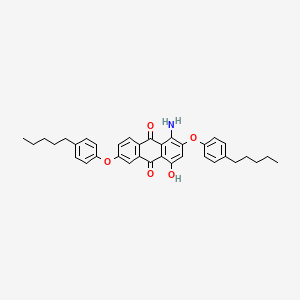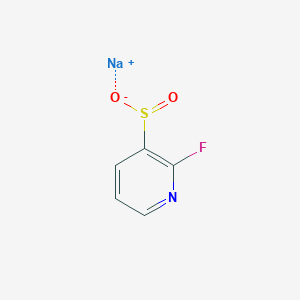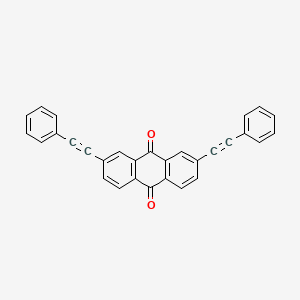
2,7-Bis(phenylethynyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(phenylethynyl)anthracene-9,10-dione is an organic compound belonging to the anthracene family. It is characterized by the presence of two phenylethynyl groups attached to the 2 and 7 positions of the anthracene core, with a dione functionality at the 9 and 10 positions. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(phenylethynyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced via a Sonogashira coupling reaction. This involves the reaction of anthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods, such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,7-Bis(phenylethynyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroxy groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
2,7-Bis(phenylethynyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong photoluminescence properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The compound exerts its effects primarily through its photophysical properties. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and sensing. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with biological molecules or electronic materials.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Lacks the dione functionality, resulting in different photophysical properties.
2,6-Bis(phenylethynyl)anthracene: Similar structure but with phenylethynyl groups at different positions, affecting its electronic properties.
Anthracene-9,10-dione: The parent compound without phenylethynyl groups, used as a starting material for synthesis.
Uniqueness
2,7-Bis(phenylethynyl)anthracene-9,10-dione is unique due to the combination of phenylethynyl groups and dione functionality, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring strong fluorescence and specific electronic characteristics.
特性
CAS番号 |
770237-08-6 |
|---|---|
分子式 |
C30H16O2 |
分子量 |
408.4 g/mol |
IUPAC名 |
2,7-bis(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H16O2/c31-29-25-17-15-23(13-11-21-7-3-1-4-8-21)19-27(25)30(32)28-20-24(16-18-26(28)29)14-12-22-9-5-2-6-10-22/h1-10,15-20H |
InChIキー |
UCJWVXQAILJQBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)

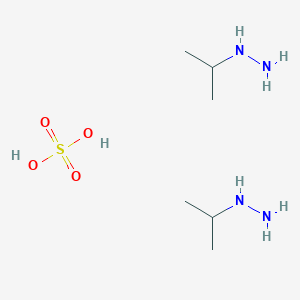
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
